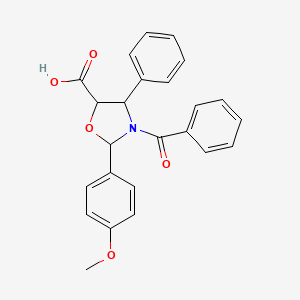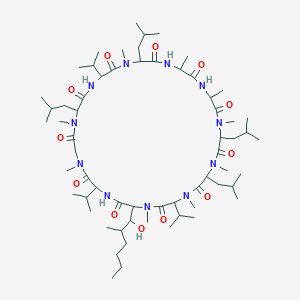![molecular formula C14H14O4 B12098690 4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol CAS No. 4433-09-4](/img/structure/B12098690.png)
4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dimethoxy-4,4’-dihydroxybiphenyl is an organic compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It is also known by other names such as 4,4’-Biguaiacol and 4,4’-Bi(2-methoxyphenol) . This compound is characterized by the presence of two methoxy groups and two hydroxyl groups attached to a biphenyl structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-dimethoxy-4,4’-dihydroxybiphenyl typically involves the reaction of appropriate methoxyphenol derivatives under controlled conditions. One common method includes the oxidative coupling of 3-methoxyphenol using an oxidizing agent such as copper(II) chloride in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for 3,3’-dimethoxy-4,4’-dihydroxybiphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The industrial process also involves rigorous quality control measures to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dimethoxy-4,4’-dihydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybiphenyl.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-Dimethoxy-4,4’-dihydroxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-dimethoxy-4,4’-dihydroxybiphenyl involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can affect cellular pathways related to oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dihydroxybiphenyl: Lacks the methoxy groups, making it less soluble in organic solvents.
4,4’-Dimethoxybiphenyl: Lacks the hydroxyl groups, reducing its ability to participate in hydrogen bonding.
3,3’-Dimethyl-4,4’-biphenylene diisocyanate: Contains isocyanate groups, making it more reactive in polymerization reactions.
Uniqueness
3,3’-Dimethoxy-4,4’-dihydroxybiphenyl is unique due to the presence of both methoxy and hydroxyl groups, which confer a balance of solubility and reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
4433-09-4 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
5-(3-hydroxy-4-methoxyphenyl)-2-methoxyphenol |
InChI |
InChI=1S/C14H14O4/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8,15-16H,1-2H3 |
Clave InChI |
FCDFDUAKFSLDQD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)

![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)









